molecular formula C13H13NO5 B14049647 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate

7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate

Cat. No.: B14049647
M. Wt: 263.25 g/mol
InChI Key: FHZARUSBJCDXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate typically involves the esterification of 7-hydroxycoumarin with ethylglycine. The reaction is carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane . The reaction conditions are generally mild, with the temperature maintained at around 20°C for a few hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    7-Hydroxycoumarin: Shares the coumarin core structure but lacks the ethylglycinate moiety.

    4-Hydroxycoumarin: Another coumarin derivative with different substitution patterns.

    Esculetin (6,7-Dihydroxycoumarin): A coumarin derivative with hydroxyl groups at positions 6 and 7.

Uniqueness: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is unique due to the presence of the ethylglycinate moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

(7-hydroxy-2-oxochromen-4-yl) 2-(ethylamino)acetate

InChI

InChI=1S/C13H13NO5/c1-2-14-7-13(17)19-11-6-12(16)18-10-5-8(15)3-4-9(10)11/h3-6,14-15H,2,7H2,1H3

InChI Key

FHZARUSBJCDXEO-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)OC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.